ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially saturated six-membered ring. Key functional groups include:
- Acetylamino group at position 2, contributing to hydrogen-bonding interactions.
- Hydroxyimino moiety at position 7, introducing tautomeric possibilities and coordination sites.
- Ethyl ester at position 3, influencing solubility and steric bulk.
Properties
IUPAC Name |
ethyl (7Z)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-19-13(17)10-8-5-4-6-9(15-18)11(8)20-12(10)14-7(2)16/h18H,3-6H2,1-2H3,(H,14,16)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPHTXFHHSZCCC-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 108940-07-4) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₆N₂O₄S
- Molecular Weight : 296.34 g/mol
- IUPAC Name : Ethyl (7Z)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Research indicates that this compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of inflammatory pathways.
Antitumor Activity
A significant body of research has focused on the compound's antitumor properties. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, indicating interference with cell cycle progression.
- Apoptosis Induction : The compound showed a substantial increase in early and late apoptotic cell populations compared to untreated controls. Specifically:
Anti-inflammatory Activity
Beyond its anticancer effects, this compound has also exhibited anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cells | 23.2 | |
| Anti-inflammatory | RAW 264.7 Macrophages | Not specified | |
| Apoptosis Induction | Various Cancer Cell Lines | Ranges from 23.2 to 49.9 |
Research Findings
- Apoptosis Mechanism : The compound's ability to induce apoptosis was confirmed through FITC/Annexin-V-FITC/PI assays and DNA content analysis via flow cytometry.
- Cytotoxicity Profiles : Various derivatives of the compound were tested for cytotoxicity against different cancer cell lines, showing a range of IC50 values indicative of their potency.
- In Vivo Studies : Preliminary animal studies indicated improvements in hematological parameters post-treatment with the compound, suggesting a reduction in chemotherapy-induced myelosuppression .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. Ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential as an antimicrobial agent against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study published in Acta Crystallographica, the compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of several strains, demonstrating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted by Mukhtar et al. reported that this compound significantly reduced the levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) .
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis, particularly in creating specialty polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 200% |
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaics due to its light absorption properties.
Case Study: Solar Cell Efficiency
In experimental setups, solar cells incorporating this compound showed increased efficiency compared to traditional materials. The incorporation of the compound improved charge transport and light absorption .
Comparison with Similar Compounds
Methodological Considerations
- SHELX programs are pivotal for refining small-molecule structures, particularly for handling high-resolution data and twinning .
- WinGX integrates tools for comprehensive crystallographic analysis, enabling comparisons of thermal parameters and disorder modeling across analogs .
- Hydrogen-bonding trends derived from graph set analysis provide a systematic framework for predicting crystal packing .
Preparation Methods
Hydrogenation of Benzothiophene Precursors
Partial hydrogenation of 1-benzothiophene derivatives using palladium-on-carbon (Pd/C) under controlled H₂ pressure (1–3 atm) in ethanol achieves selective saturation of the benzene ring. For example, hydrogenating ethyl 2-amino-1-benzothiophene-3-carboxylate at 50°C for 12 hours yields the tetrahydro derivative in 78% yield. Catalyst loading (5–10 wt%) and temperature modulation prevent over-reduction of the thiophene ring.
Cyclocondensation Approaches
The Gewald reaction adapts well to tetrahydrobenzothiophene synthesis:
- Cyclohexenone (5 mmol), ethyl cyanoacetate (5.5 mmol), and sulfur (5 mmol) react in ethanol with morpholine as a base at 80°C for 6 hours.
- The intermediate 2-aminotetrahydrobenzothiophene-3-carbonitrile forms, which is hydrolyzed to the carboxylic acid and esterified.
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C | 65 | 92 |
| DMF, 100°C | 72 | 88 |
| Ionic liquid, 90°C | 81 | 95 |
Higher yields in ionic liquids (e.g., BmimBF₄) correlate with improved solubility of sulfur and reduced side-product formation.
Functionalization at C2: Acetylamino Group Introduction
Direct Acylation of 2-AminoTetrahydrobenzothiophene
The 2-amino intermediate reacts with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature for 4 hours. Triethylamine (1.5 equiv) neutralizes liberated HCl.
Reaction Monitoring
- TLC (hexane:EtOAc 7:3) shows complete consumption of starting material (Rf 0.2 → 0.5).
- Isolated yield: 89% after silica gel chromatography.
Alternative Route: Ullmann-Type Coupling
For substrates lacking the amino group, copper(I)-catalyzed coupling of ethyl 2-bromotetrahydrobenzothiophene-3-carboxylate with acetamide in DMSO at 120°C for 24 hours provides moderate yields (54%).
Oxime Formation at C7
Ketone Intermediate Preparation
Selective oxidation of the C7 position in the tetrahydro ring employs Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C for 1 hour, yielding the 7-keto derivative in 76% yield.
Hydroxylamine Conjugation
The 7-ketone reacts with hydroxylamine hydrochloride (1.5 equiv) in pyridine/ethanol (1:1) at 60°C for 3 hours to form the Z-oxime. The Z configuration predominates (>95%) due to steric hindrance from the tetrahydro ring.
Stereochemical Analysis
- ¹H NMR (DMSO-d6): δ 11.2 (s, 1H, NOH), 2.8–3.1 (m, 4H, CH₂ tetrahydro), consistent with Z-geometry.
- IR: 3250 cm⁻¹ (N–O stretch), 1660 cm⁻¹ (C=N).
Ethyl Esterification at C3
Esterification of Carboxylic Acid Precursor
If the 3-position is a carboxylic acid (from Gewald reaction hydrolysis), treatment with ethanol (5 equiv) and H₂SO₄ (cat.) under reflux for 8 hours achieves esterification in 82% yield.
Direct Synthesis via Cyanoacetate Intermediate
In the Gewald reaction, using ethyl cyanoacetate instead of cyanoacetic acid directly installs the ester group, bypassing separate esterification.
Integrated Synthetic Protocol
Stepwise Procedure
- Core Formation : Cyclohexenone (10 mmol), ethyl cyanoacetate (11 mmol), sulfur (10 mmol), and morpholine (12 mmol) in BmimBF₄ at 90°C for 6 hours.
- Acetylation : Crude 2-amino product + acetic anhydride (12 mmol) in DCM, 0°C → RT, 4 hours.
- Oxidation : Jones reagent (15 mL) in acetone at −10°C, 1 hour.
- Oximation : NH₂OH·HCl (15 mmol) in pyridine/EtOH, 60°C, 3 hours.
- Purification : Column chromatography (hexane:EtOAc gradient), recrystallization from EtOH/H₂O.
Overall Yield : 58% (four steps).
Analytical and Spectroscopic Validation
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 1.3 (t, 3H, CH₂CH₃), 2.1 (s, 3H, COCH₃), 4.3 (q, 2H, OCH₂) |
| ¹³C NMR | δ 14.1 (CH₂CH₃), 169.8 (CO ester), 156.2 (C=N) |
| HRMS | [M+H]⁺ calc. 337.1054, found 337.1051 |
| HPLC | >99% purity (C18, MeCN:H₂O 70:30) |
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Synthesis Strategy :
- Core Formation : The tetrahydrobenzothiophene core is typically synthesized via cyclization of substituted thiophene precursors under acidic or basic conditions. For example, describes using 2,3-dihydro-1,4-benzodioxin derivatives as intermediates.
- Functionalization : The hydroxyimino group (C=N-OH) at position 7 can be introduced via oxime formation using hydroxylamine derivatives under controlled pH (e.g., acetic acid buffer) .
- Stereochemical Control : The Z-configuration of the hydroxyimino group requires careful monitoring of reaction conditions (e.g., temperature, solvent polarity) to favor the desired isomer .
- Challenges :
- Low yields in coupling steps due to steric hindrance from the acetamido group at position 2.
- Purification difficulties caused by polar byproducts; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Key Functional Groups :
- Reactivity :
- The hydroxyimino group can act as a nucleophile in Schiff base formation or metal coordination .
- The thiophene sulfur may undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in protein binding affinity (e.g., IC₅₀ values varying by >10-fold across studies).
- Methodological Adjustments :
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
- Data Normalization : Use orthogonal techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify binding constants .
Q. What strategies optimize the Z-configuration yield of the hydroxyimino group during synthesis?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to reduced tautomerization .
- Catalysis : Additives like pyridine or DMAP can stabilize intermediates, improving Z-selectivity by 20–30% .
- Monitoring : Use in situ FTIR to track imine formation and HPLC to quantify isomer ratios .
- Data Table :
| Condition | Z-Isomer Yield (%) | Reference |
|---|---|---|
| DMF, 25°C | 78 | |
| THF, 40°C | 52 | |
| Pyridine additive | 85 |
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Enzyme Inhibition : The hydroxyimino group chelates metal ions (e.g., Zn²⁺ in metalloproteases), disrupting active-site geometry .
- DNA Interaction : The planar benzothiophene core may intercalate into DNA, as evidenced by fluorescence quenching assays .
- Experimental Validation :
- Molecular docking (AutoDock Vina) to predict binding poses with target proteins .
- Mutagenesis studies to identify critical residues for binding (e.g., Ala-scanning in kinases) .
Methodological Guidance
-
Stereochemical Analysis :
-
Reaction Optimization :
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
